REACTION_CXSMILES
|
C(S[C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][CH:18]=1)[C:15]([Cl:19])=[N:14][CH:13]=[C:12]2[OH:20])C1C=CC=CC=1.C(Cl)Cl.C(O)(=O)C.[S:28]([Cl:32])(Cl)(=[O:30])=[O:29]>O>[Cl:19][C:15]1[C:16]2[C:11](=[CH:10][C:9]([S:28]([Cl:32])(=[O:30])=[O:29])=[CH:18][CH:17]=2)[C:12]([OH:20])=[CH:13][N:14]=1
|
Name
|
|
Quantity
|
0.28 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)SC=1C=C2C(=CN=C(C2=CC1)Cl)O
|
Name
|
|
Quantity
|
8.84 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.221 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.221 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.226 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a thin suspension
|
Type
|
TEMPERATURE
|
Details
|
The flask was cooled in an ice-bath for 10 min
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
stirred for one hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated
|
Type
|
CUSTOM
|
Details
|
purified via column chromatography (40 g silica gel column, gradient elution 0 to 100% EtOAc:Heptane)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C2=CC(=CC=C12)S(=O)(=O)Cl)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |